molecular formula C20H23BrN3O8P B1681122 Stampidine CAS No. 217178-62-6

Stampidine

Cat. No.: B1681122
CAS No.: 217178-62-6
M. Wt: 544.3 g/mol
InChI Key: VPABMVYNSQRPBD-AOJMVMDXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Stampidine is synthesized through a multi-step process involving the phosphorylation of stavudine. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as phosphorylation and substitution reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Stampidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Stampidine has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study nucleoside reverse transcriptase inhibitors and their mechanisms.

    Biology: Investigated for its effects on cellular transcriptional networks and gene expression.

    Medicine: Explored as a potential therapeutic agent for HIV treatment, showing efficacy against drug-resistant HIV strains.

    Industry: Potential use in the development of new antiviral agents and microbicides

Mechanism of Action

Stampidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated within the host cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This results in chain termination and inhibition of viral replication . Additionally, this compound modulates the host transcriptome, silencing genes required for HIV replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to avoid the rate-limiting phosphorylation step required by stavudine, making it more effective in thymidine kinase-deficient cells. It also exhibits a broader spectrum of activity against drug-resistant HIV strains compared to other nucleoside reverse transcriptase inhibitors .

Properties

IUPAC Name

methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16+,17-,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABMVYNSQRPBD-AOJMVMDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@H](C)C(=O)OC)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944332
Record name 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217178-62-6
Record name Stampidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217178626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STAMPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHN9I3MQ1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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